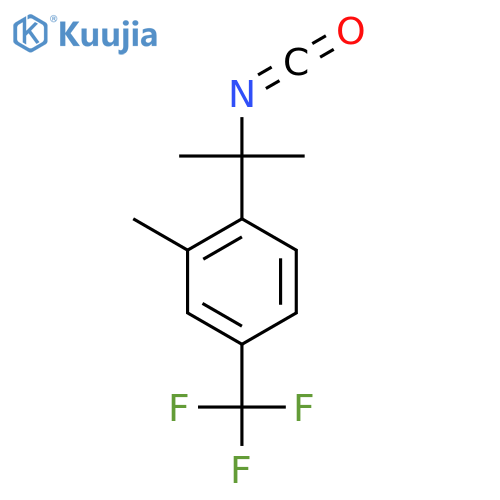Cas no 2649064-23-1 (1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene)

2649064-23-1 structure
商品名:1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene
- EN300-1953801
- 2649064-23-1
-
- インチ: 1S/C12H12F3NO/c1-8-6-9(12(13,14)15)4-5-10(8)11(2,3)16-7-17/h4-6H,1-3H3
- InChIKey: QCFHKSPATYFFTP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=C(C)C=1)C(C)(C)N=C=O)(F)F
計算された属性
- せいみつぶんしりょう: 243.08709849g/mol
- どういたいしつりょう: 243.08709849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1953801-2.5g |
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene |
2649064-23-1 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1953801-5.0g |
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene |
2649064-23-1 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1953801-10.0g |
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene |
2649064-23-1 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1953801-0.5g |
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene |
2649064-23-1 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1953801-1.0g |
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene |
2649064-23-1 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1953801-0.25g |
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene |
2649064-23-1 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1953801-0.05g |
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene |
2649064-23-1 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1953801-1g |
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene |
2649064-23-1 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1953801-0.1g |
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene |
2649064-23-1 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1953801-5g |
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene |
2649064-23-1 | 5g |
$2858.0 | 2023-09-17 |
1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
2649064-23-1 (1-(2-isocyanatopropan-2-yl)-2-methyl-4-(trifluoromethyl)benzene) 関連製品
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
